![molecular formula C20H20F3N3O5S B12291921 N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)

N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

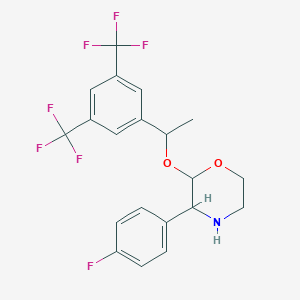

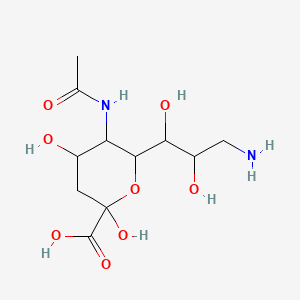

BMS-641988 is a nonsteroidal antiandrogen developed by Bristol-Myers Squibb for the treatment of prostate cancer. It acts as a potent competitive antagonist of the androgen receptor, showing significantly higher affinity and potency compared to other antiandrogens like bicalutamide . Despite its promising preclinical results, the clinical development of BMS-641988 was halted due to adverse effects observed during trials .

Preparation Methods

The synthesis of BMS-641988 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of cyclization and functional group transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact .

Chemical Reactions Analysis

BMS-641988 undergoes various chemical reactions, including:

Reduction: The compound can be reduced by cytosolic reductases to form active metabolites.

Substitution: It can undergo substitution reactions, particularly involving the cyano and trifluoromethyl groups on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like CYP3A4 enzymes and reducing agents like cytosolic reductases. The major products formed from these reactions are active metabolites that contribute to the compound’s overall pharmacological profile .

Scientific Research Applications

BMS-641988 has been extensively studied for its potential in treating prostate cancer. Its high affinity for the androgen receptor and potent antiandrogenic activity make it a valuable tool in understanding androgen receptor signaling and its role in prostate cancer progression . Additionally, BMS-641988 has been used in preclinical models to study the effects of androgen receptor inhibition on tumor growth and gene expression . Despite its limited clinical use, the compound continues to be a subject of research in the fields of medicinal chemistry and oncology .

Mechanism of Action

BMS-641988 exerts its effects by competitively binding to the androgen receptor, thereby inhibiting the receptor’s activation by endogenous androgens. This inhibition prevents the transcription of androgen-responsive genes, leading to reduced tumor growth and proliferation in androgen-dependent prostate cancer . The compound’s high binding affinity and potency are attributed to its unique chemical structure, which allows for strong interactions with the androgen receptor .

Comparison with Similar Compounds

BMS-641988 is compared to other antiandrogens such as bicalutamide, enzalutamide, and apalutamide. It shows a significantly higher binding affinity and potency compared to bicalutamide . unlike enzalutamide and apalutamide, BMS-641988 was not marketed due to adverse effects observed during clinical trials . The unique aspect of BMS-641988 lies in its ability to generate a transcriptomic profile similar to castration, which is not observed with other antiandrogens .

Similar Compounds

- Bicalutamide

- Enzalutamide

- Apalutamide

- Darolutamide

BMS-641988’s unique preclinical profile and its potent antiandrogenic activity make it a valuable compound for research, despite its limited clinical application .

Properties

Molecular Formula |

C20H20F3N3O5S |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide |

InChI |

InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3 |

InChI Key |

HYNANJUKEMCYEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)

![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)

![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)

![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)